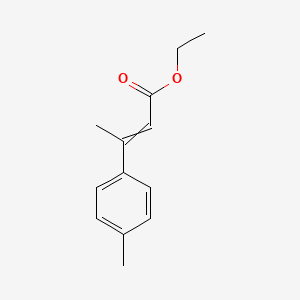

Ethyl 3-(4-methylphenyl)but-2-enoate

Description

Ethyl 3-(4-methylphenyl)but-2-enoate is an α,β-unsaturated ester with the molecular formula C₁₃H₁₆O₂ and a molar mass of 204.26 g/mol. Its structure features a 4-methylphenyl group attached to the β-carbon of a but-2-enoate ester backbone. Key properties include a density of 1.005 g/cm³ and a boiling point of 158–160°C at 15 Torr . The compound exists in E/Z isomeric forms, with the (E)-isomer being more commonly reported in synthesis and applications . It is primarily used in industrial and scientific research, with safety data indicating proper handling protocols under GHS guidelines .

Properties

Molecular Formula |

C13H16O2 |

|---|---|

Molecular Weight |

204.26 g/mol |

IUPAC Name |

ethyl 3-(4-methylphenyl)but-2-enoate |

InChI |

InChI=1S/C13H16O2/c1-4-15-13(14)9-11(3)12-7-5-10(2)6-8-12/h5-9H,4H2,1-3H3 |

InChI Key |

WVWVJVVXPXGLTC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C=C(C)C1=CC=C(C=C1)C |

Origin of Product |

United States |

Preparation Methods

Ethyl 3-(4-methylphenyl)but-2-enoate can be synthesized through several synthetic routes. One common method involves the esterification of 3-(4-methylphenyl)but-2-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to achieve higher yields and purity. For example, the use of solid acid catalysts or enzyme-catalyzed esterification can be employed to enhance the reaction efficiency and reduce the environmental impact .

Chemical Reactions Analysis

Ethyl 3-(4-methylphenyl)but-2-enoate undergoes various chemical reactions, including:

Scientific Research Applications

Organic Synthesis

Ethyl 3-(4-methylphenyl)but-2-enoate is utilized as a versatile intermediate in organic synthesis. Its structure allows for various transformations, including:

- Michael Addition Reactions : The compound can act as an electrophile in Michael addition reactions, where nucleophiles add to the β-carbon of the enone. This reaction pathway is crucial for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

- Claisen Rearrangement : Studies have shown that derivatives of this compound undergo Claisen rearrangement, allowing the formation of new carbon-carbon bonds under mild conditions. This process is particularly valuable in synthesizing chiral compounds for drug development .

Case Study : A study published in Organic & Biomolecular Chemistry demonstrated the successful rearrangement of related esters at varying temperatures, highlighting the compound's utility in producing diastereomeric products .

Medicinal Chemistry

In medicinal chemistry, this compound has potential applications due to its biological activity:

- Antimicrobial Properties : Research indicates that certain esters exhibit antimicrobial activity against various pathogens. This compound and its derivatives have been tested for their efficacy against bacteria and fungi, showing promising results.

- Pharmaceutical Formulations : The compound serves as a building block for synthesizing pharmaceutical agents targeting diseases such as obesity and cancer. Its derivatives have been explored for their potential therapeutic effects, contributing to drug discovery efforts .

Case Study : A patent application highlighted the use of similar compounds in developing formulations aimed at treating obesity, showcasing the relevance of this compound in pharmaceutical applications .

Agricultural Science

In agricultural science, this compound has been investigated for its role in pest management:

- Insect Repellency : Research has identified that certain esters can act as repellents against agricultural pests. Ethyl (E)-but-2-enoate was noted for its ability to repel Drosophila suzukii, a significant fruit pest. This suggests that this compound may share similar properties and could be developed into natural pest control agents .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of ethyl 3-(4-methylphenyl)but-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s α,β-unsaturated ester group allows it to participate in Michael addition reactions, where nucleophiles add to the β-carbon of the double bond . This reactivity is crucial for its role in various chemical transformations and biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Aryl Derivatives

Ethyl 3-(4-Cyclohexylphenyl)but-2-enoate

- Structure : The 4-methylphenyl group is replaced with a 4-cyclohexylphenyl moiety.

- Molecular Formula : C₁₈H₂₄O₂; Molar Mass : 272.38 g/mol.

- Applications: Intermediate in synthesizing CDRI 99/411, an antimalarial agent.

Ethyl (E)-3-(Quinolin-3-yl)but-2-enoate

- Structure: Aryl substitution with quinolin-3-yl, introducing a nitrogen-containing heterocycle.

- Molecular Formula: C₁₅H₁₅NO₂; Molar Mass: 241.29 g/mol.

- Synthesis: Prepared via Heck reaction (71% yield, m.p. 59–63°C). The quinoline moiety confers π-π stacking capabilities, relevant in catalysis or drug design .

Ethyl 2-Methyl-4-(1-((4-Methylphenyl)sulfonyl)-1H-indol-3-yl)-4-(1-naphthyl)but-2-enoate

- Structure : Contains sulfonyl and naphthyl groups, increasing steric bulk and polarity.

- Crystallography : Exhibits E/Z isomerism , with (Z)- and (E)-conformers showing distinct crystal packing (Z′ = 1 vs. Z′ = 2). DFT studies highlight conformational energy differences impacting solid-state reactivity .

Functionalized Derivatives

Ethyl (2E)-4,4,4-Trifluoro-3-[(4-Methylphenyl)formamido]but-2-enoate

- Structure : Incorporates trifluoro and formamido groups.

- Molecular Formula: C₁₄H₁₄F₃NO₃; Molar Mass: 301.26 g/mol.

- Properties: The electron-withdrawing trifluoro group increases electrophilicity, making it reactive in nucleophilic additions. Potential applications in bioactive molecule synthesis .

Ethyl (2Z)-3-(Morpholin-4-yl)but-2-enoate

Comparative Data Table

Structural and Functional Insights

- Steric Effects : Bulky substituents (e.g., naphthyl in ) reduce reaction rates in sterically demanding environments but improve binding specificity in biological targets.

- Electronic Effects : Electron-withdrawing groups (e.g., trifluoro ) increase α,β-unsaturated ester reactivity toward Michael additions.

- Stereochemistry: E/Z isomerism (e.g., ) influences melting points, solubility, and biological activity. For example, the (E)-isomer of Ethyl 3-(4-methylphenyl)but-2-enoate is more thermally stable than the (Z)-form .

Biological Activity

Ethyl 3-(4-methylphenyl)but-2-enoate, also known as ethyl 3-phenylbut-2-enoate, is an organic compound with significant biological activity that has been the subject of various studies. This article explores its biological properties, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Properties

This compound features a conjugated system with an ester functional group, which contributes to its reactivity and biological activity. The compound's structure can be represented as follows:

This structure allows it to engage in various chemical reactions, including nucleophilic additions and substitutions, which are crucial for its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown that compounds with similar structures can inhibit the growth of bacteria and fungi, suggesting a potential role in developing new antimicrobial agents .

Anticancer Activity

The compound has been investigated for its anticancer properties. It is believed to act through mechanisms such as proteasome inhibition and modulation of signaling pathways involved in cell proliferation and apoptosis. In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of human tumor cell lines .

The biological activity of this compound can be attributed to its electrophilic nature, allowing it to interact with nucleophilic sites on proteins and enzymes. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. Additionally, the compound may influence redox states within cells due to the presence of the phenyl group, which can participate in electron transfer reactions .

Research Findings

Several studies have provided insights into the biological activities of this compound:

- Anticancer Studies : Research published in ACS Omega highlighted the compound's ability to inhibit nitric oxide production and its antioxidant activity, which are vital for cancer prevention strategies .

- Antimicrobial Efficacy : A study focusing on the antimicrobial properties showed that derivatives possess significant inhibitory effects against both Gram-positive and Gram-negative bacteria, indicating their potential as broad-spectrum antimicrobial agents .

- Mechanistic Insights : Investigations into the mechanism revealed that the compound interacts with key molecular targets involved in cancer progression, suggesting avenues for therapeutic development .

Case Study 1: Anticancer Activity Assessment

A study evaluated the effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values ranging from 20 to 50 µM across different cell types. This suggests promising potential for further development as an anticancer agent.

Case Study 2: Antimicrobial Testing

In another investigation, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 15 µg/mL for S. aureus and 30 µg/mL for E. coli, demonstrating effective antimicrobial activity.

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are reliable synthetic routes for Ethyl 3-(4-methylphenyl)but-2-enoate, and how can reaction conditions be optimized?

- Methodology :

- Catalytic Alkenylation : Utilize transition-metal catalysts (e.g., Ru complexes) for direct C-H functionalization of arenes with ethyl acrylate derivatives. This method avoids pre-functionalized substrates and achieves regioselectivity via directing groups (e.g., acetamido) .

- Thermal Control : Monitor exothermic reactions during enolate formation. For example, adding ethyl but-2-enoate derivatives may raise temperatures to ~40°C; maintain ~35°C using a heating mantle and TLC (50% ethyl acetate/hexanes) to track progress .

Q. How can purity and structural identity be confirmed post-synthesis?

- Analytical Workflow :

- Chromatography : Use TLC (as above) for real-time monitoring. For final purity assessment, employ GC/MS with electron ionization to detect byproducts (e.g., phenylacetone derivatives from decarboxylation) .

- Spectroscopy : Combine -NMR (to confirm α,β-unsaturated ester geometry) and IR (C=O stretch at ~1700 cm) for structural validation.

Q. What are common impurities in this compound synthesis, and how are they resolved?

- Key Impurities :

- Geometric Isomers : (E/Z)-isomers may form during alkenylation. Use silica gel chromatography with gradient elution (hexanes → ethyl acetate) for separation .

- Hydrolysis Byproducts : Ethyl esters are prone to hydrolysis under acidic/alkaline conditions. Stabilize reaction pH (5–7) and store products in anhydrous environments .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular geometry or hydrogen-bonding networks?

- Crystallographic Approach :

- SHELX Refinement : Use SHELXL for small-molecule refinement. Input .hkl files from diffraction data, apply anisotropic displacement parameters, and validate via R-factor convergence (<5%). Hydrogen-bonding patterns (e.g., C=O···H-N) can be analyzed using Mercury software .

- Graph Set Analysis : Apply Etter’s formalism to classify hydrogen-bonding motifs (e.g., or ) for supramolecular packing insights .

Q. How do contradictory spectroscopic data (e.g., NMR vs. X-ray) arise, and how should they be resolved?

- Case Study :

- Dynamic Effects : NMR may average rotamers (e.g., ester conformers), while X-ray captures static structures. Compare NOESY (through-space correlations) with crystallographic torsional angles to reconcile discrepancies .

- Solvent Artifacts : Polar solvents (e.g., DMSO) may induce shifts in NMR. Re-run spectra in CDCl or CD for consistency with crystal data.

Q. What strategies improve enantioselective synthesis of chiral derivatives?

- Asymmetric Catalysis :

- Chiral Ligands : Employ Rhodium(I)/BINAP complexes for asymmetric conjugate additions to the α,β-unsaturated ester. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column) .

- Kinetic Resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer, achieving >90% ee .

Q. How can computational methods predict reactivity or stability of this compound derivatives?

- In Silico Workflow :

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level. Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- MD Simulations : Simulate solvent interactions (e.g., water vs. THF) to assess hydrolysis rates and correlate with experimental stability data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.